molecular formula C11H20N2O4 B7062311 N-[(3-hydroxyoxolan-3-yl)methyl]-2-morpholin-4-ylacetamide

N-[(3-hydroxyoxolan-3-yl)methyl]-2-morpholin-4-ylacetamide

Cat. No.: B7062311
M. Wt: 244.29 g/mol
InChI Key: CMCFDZLECGIORO-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-2-morpholin-4-ylacetamide is a compound that features a morpholine ring and an oxolane ring

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c14-10(7-13-2-5-16-6-3-13)12-8-11(15)1-4-17-9-11/h15H,1-9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCFDZLECGIORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)CN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2-morpholin-4-ylacetamide typically involves the reaction of morpholine with an appropriate oxolane derivative. One common method involves the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution to form the oxolane derivative. This derivative is then reacted with morpholine under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: N-[(3-hydroxyoxolan-3-yl)methyl]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-2-morpholin-4-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-[(3-hydroxyoxolan-3-yl)methyl]-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
  • N-[(3-hydroxyoxolan-3-yl)methyl]-1-methyl-5-nitro-1H-pyrrole-2-carboxamide

Comparison: N-[(3-hydroxyoxolan-3-yl)methyl]-2-morpholin-4-ylacetamide is unique due to its combination of a morpholine ring and an oxolane ring. This structural feature distinguishes it from other similar compounds, which may have different ring systems or functional groups. The presence of the morpholine ring can impart specific biological activities and chemical reactivity that are not observed in compounds with different structures .

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